Cas no 797-72-8 (Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl-)
797-72-8 structure
Product Name:Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl-
CAS No:797-72-8
MF:C20H20NOP
MW:321.352665901184
CID:532097
PubChem ID:4411547
Update Time:2025-04-19
Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl-
- 4-diphenylphosphoryl-N,N-dimethylaniline
- (4-(DIPHENYL-PHOSPHINOYL)-PHENYL)-DIMETHYL-AMINE
- (4-(Dimethylamino)phenyl)diphenylphosphine oxide
- 797-72-8
- DTXSID40402983
- AKOS002271522
-
- Inchi: 1S/C20H20NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3
- InChI Key: IRWRWTCTSDPRSA-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC(=CC=1)N(C)C)=O
Computed Properties
- Exact Mass: 321.1284
- Monoisotopic Mass: 321.128251259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
- LogP: 3.39200
Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl- Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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